

# Futibatinib: Toxicity Management & Dose Modification FAQ

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## Compound Focus: Futibatinib

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**Q1: What are the most common adverse events (AEs) associated with futibatinib, and how frequent are they?**

**Futibatinib** has a consistent and manageable safety profile. The most common AEs are often on-target effects related to its inhibition of the FGFR pathway. The following table summarizes the key AEs of clinical interest (AECI) from a pooled analysis of 469 patients [1] [2].

Adverse Event of Clinical Interest	Incidence (Any Grade)	Incidence (Grade ≥3)	Median Time to Onset (Grade ≥3)	Median Time to Resolution (to Grade ≤2)
Hyperphosphatemia	82%	19%	9 days	7 days
Nail disorders	27%	1%	84 days	28 days
Hepatic AEs	27%	11%	43 days	7 days
Stomatitis	19%	3%	29 days	6 days
Palmar-plantar erythrodysesthesia (PPES)	13%	3%	41 days	8 days

**Additional Common AEs:** Other common adverse reactions (occurring in  $\geq 20\%$  of patients) include musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth, alopecia, and dry skin [3]. Serious adverse reactions occurred in 39% of patients receiving LYTG0BI [3].

## Q2: What are the recommended dose reduction levels for managing **futibatinib** toxicities?

Dose modifications are a critical tool for managing adverse events. The recommended dosing strategy is outlined below [3].

Dose Reduction Level	Dosage	Tablet Count (4 mg tablets)
Starting Dose	20 mg orally, once daily	Five tablets
First Reduction	16 mg orally, once daily	Four tablets
Second Reduction	12 mg orally, once daily	Three tablets

It is recommended to **permanently discontinue futibatinib** if a patient is unable to tolerate the 12 mg once-daily dose [3].

## Q3: What are the specific management protocols for key **futibatinib** toxicities?

### Hyperphosphatemia

- **Mechanism:** An on-target, off-tumor effect of FGFR inhibition. It was reported in 88% of patients in clinical trials, with a median onset of 5 days [3] [2].
- **Management Protocol:**
  - **Monitoring:** Monitor serum phosphate levels throughout treatment [3].
  - **Dietary Intervention:** Initiate a low-phosphate diet when serum phosphate is  $\geq 5.5$  mg/dL [3].
  - **Pharmacologic Intervention:** Initiate or intensify phosphate-lowering therapy (e.g., phosphate binders) when serum phosphate is  $> 7$  mg/dL. In clinical trials, 77% of patients received phosphate binders [3] [2].
  - **Dose Modification:** Withhold, reduce the dose, or permanently discontinue **futibatinib** based on the duration and severity of hyperphosphatemia, as per prescribing guidelines [3].

### Ocular Toxicity

- **Risk:** Can cause retinal pigment epithelial detachment (RPED), which may cause blurred vision. Occurred in 9% of patients in trials [3].

- **Management Protocol:**

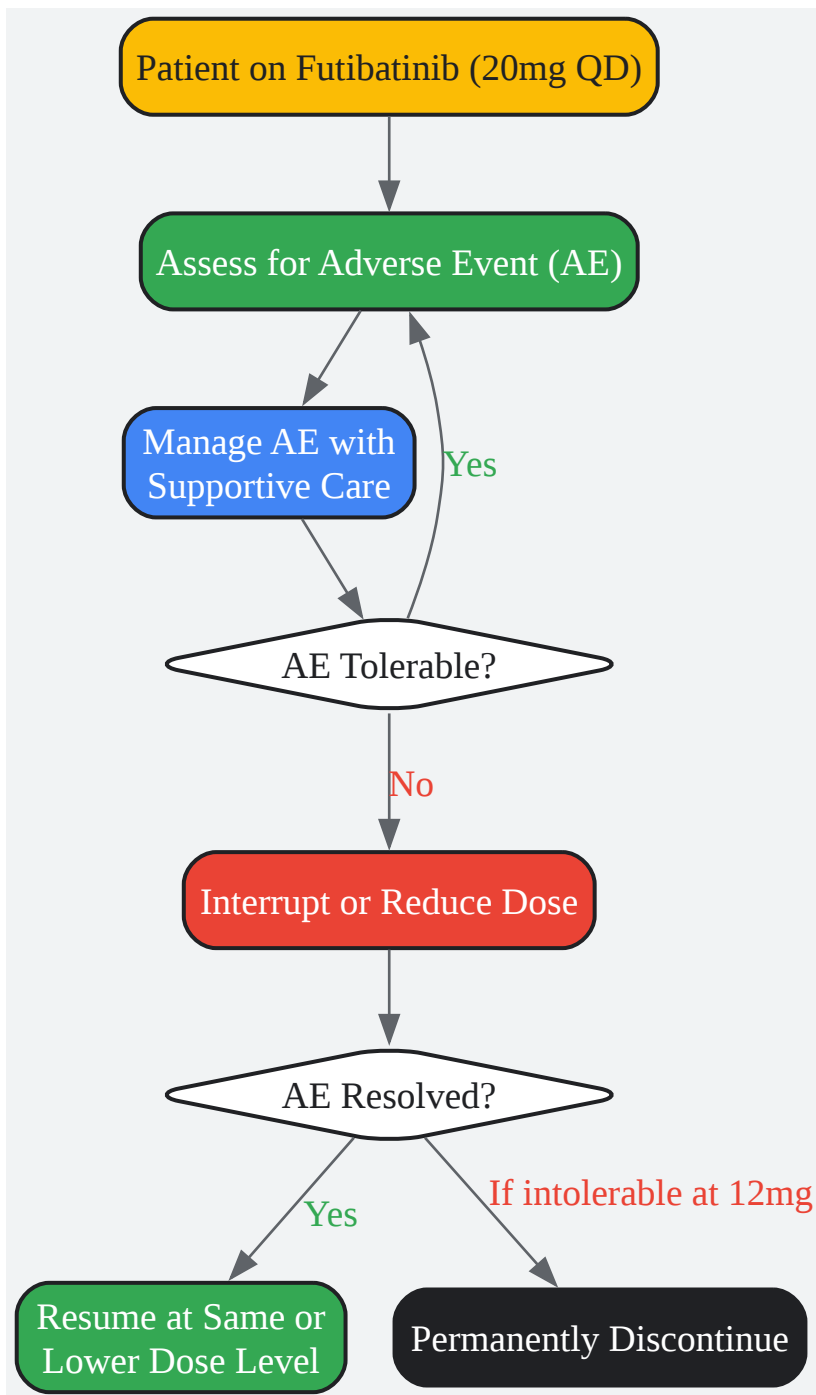
- **Baseline and Periodic Exams:** Perform a comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, prior to initiation, every 2 months for the first 6 months, and every 3 months thereafter [3].
- **Urgent Evaluation:** For any new or worsening visual symptoms, refer patients for an urgent ophthalmologic evaluation. Follow-up should occur every 3 weeks until resolution or discontinuation of **futibatinib** [3].
- **Dose Modification:** Withhold or reduce the dose as recommended [3].

### Hepatic Adverse Events

- **Risk:** Hepatic AEs of any grade occurred in 27% of patients, with 11% being grade 3 or higher [1] [2].
- **Management Protocol:**
  - **Monitoring:** Regularly monitor liver function tests [2].
  - **Intervention:** Manage with dose interruptions or reductions as needed. In studies, grade  $\geq 3$  hepatic AEs resolved to grade  $\leq 2$  within a median of 7 days [1] [2].

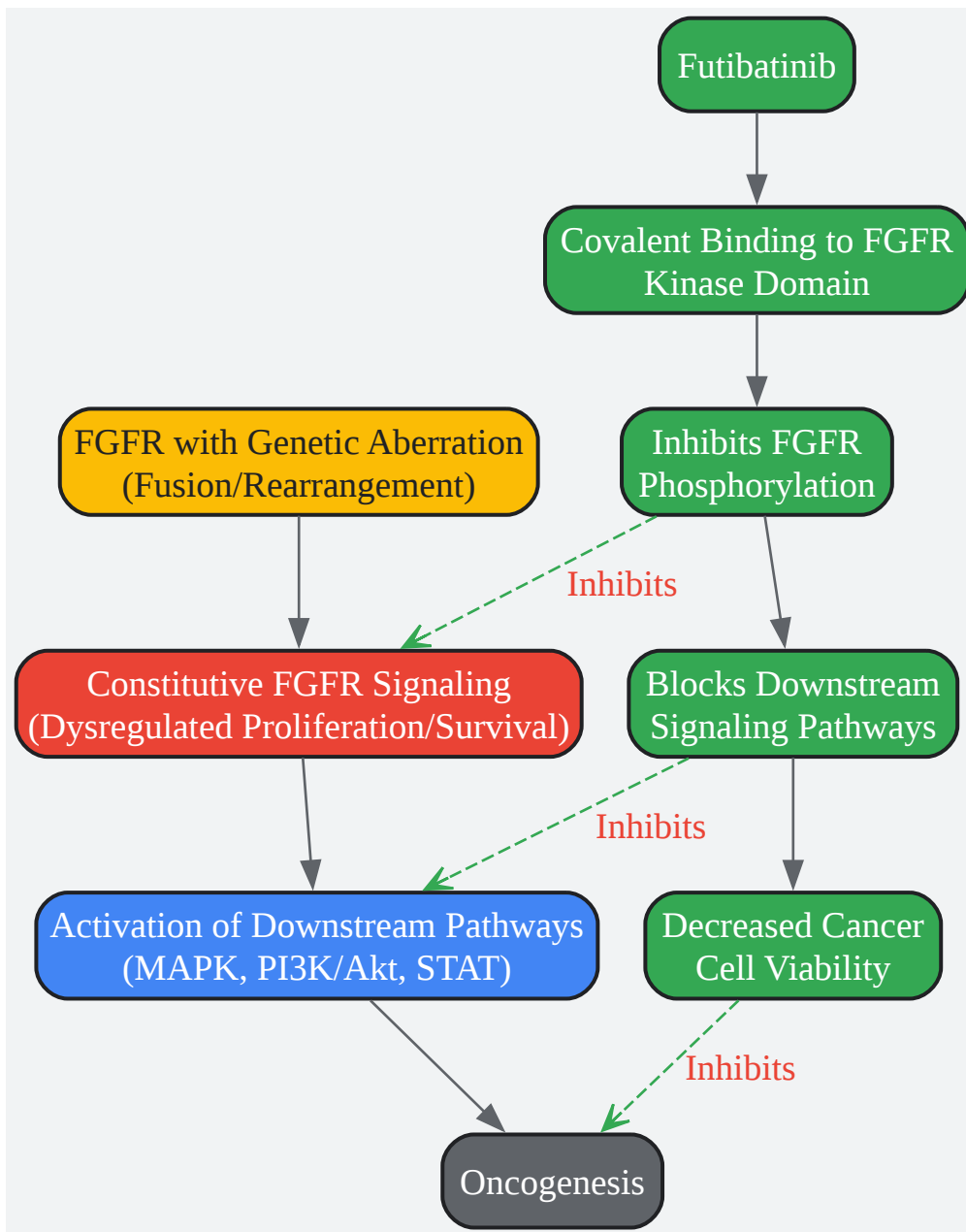
## Experimental & Clinical Workflow Diagrams

The following diagram illustrates the standard clinical decision pathway for managing adverse events during **futibatinib** therapy.



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The diagram below illustrates the primary mechanism of action of **futibatinib**, an irreversible FGFR inhibitor.



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## References

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